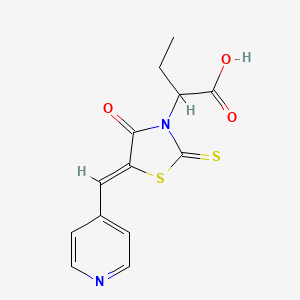
(Z)-2-(4-oxo-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-(4-oxo-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid, also known as OTB, is a thiazolidinone derivative that has been extensively studied for its potential therapeutic applications. OTB has a unique chemical structure that makes it a promising candidate for drug development, and its synthesis method is well established. In
Scientific Research Applications
Photophysical Properties and Applications
Derivatives of this compound have been synthesized and studied for their photophysical properties, demonstrating potential applications in materials science. For instance, novel chromophores showing absorption and emission in specific wavelengths have been developed, revealing their suitability for applications in dye-sensitized solar cells, fluorescent probes, and light-emitting devices. The structural manipulations of these compounds can significantly affect their photophysical properties, viscosity, and electronic characteristics, which are crucial for designing functional materials for optical and electronic applications (Jachak et al., 2021).
Antimicrobial and Antitumor Studies
Several studies have focused on the antimicrobial and antitumor potential of thiazolidin derivatives. Research has shown that these compounds, when synthesized with specific structural modifications, exhibit significant antimicrobial activities against various fungal species. Moreover, some derivatives have been studied for their antitumor properties, indicating that metal complexes of these compounds may have enhanced biological activities compared to their ligand counterparts, suggesting potential in developing new therapeutic agents (Xun-Zhong et al., 2020).
Optical Gating and Nanofluidic Devices
One fascinating application is in the field of nanofluidics, where derivatives of this compound have been used as photolabile protecting groups. This application demonstrates the compound's utility in the optical gating of nanofluidic devices, allowing for the UV-light-triggered selective transport of ionic species. This innovative approach opens new avenues in the development of light-controlled nanofluidic devices and systems for controlled release, sensing, and information processing (Ali et al., 2012).
Crystal and Molecular Structure Analysis
The detailed molecular and crystal structure analysis of related compounds provides valuable insights into their chemical behavior and potential applications in designing more effective compounds. Studies involving single crystal X-ray diffraction have revealed the intricacies of the molecular structure, which are critical for understanding the compound's reactivity and interactions with other molecules. Such analyses are essential for the rational design of compounds with desired properties and functions (Naveen et al., 2016).
properties
IUPAC Name |
2-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S2/c1-2-9(12(17)18)15-11(16)10(20-13(15)19)7-8-3-5-14-6-4-8/h3-7,9H,2H2,1H3,(H,17,18)/b10-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTOWVGXKQFKJJ-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C(=O)C(=CC2=CC=NC=C2)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)O)N1C(=O)/C(=C/C2=CC=NC=C2)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

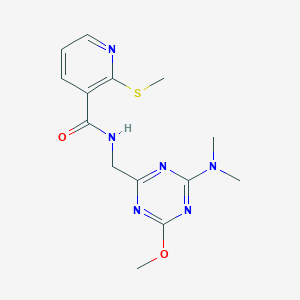
![1-[(3-Methoxyphenyl)methyl]-3-(2-methylphenyl)thiourea](/img/structure/B2867539.png)
![N-[3-(6-chloro-5-methylpyridine-3-sulfonamido)phenyl]acetamide](/img/structure/B2867540.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2867541.png)
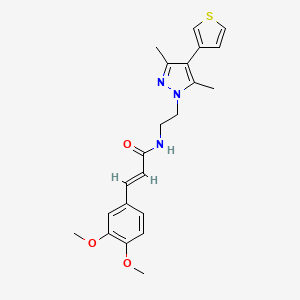
![8-Bromo-2,3,4,5-tetrahydro-1H-3,5-methanobenzo[c]azepin-1-one](/img/structure/B2867545.png)
![Ethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-4-phenyl-3-thiophenecarboxylate](/img/structure/B2867547.png)
![Methyl 5-[[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]methyl]furan-2-carboxylate](/img/structure/B2867550.png)
![3-[(2,6-Dimethyloxan-4-yl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2867551.png)
![N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-(trifluoromethyl)benzamide](/img/structure/B2867553.png)
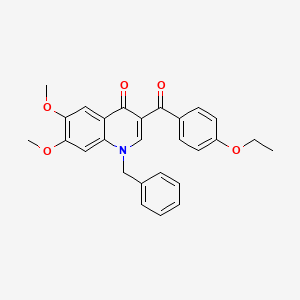
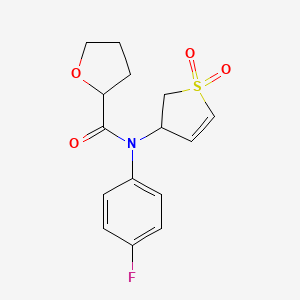
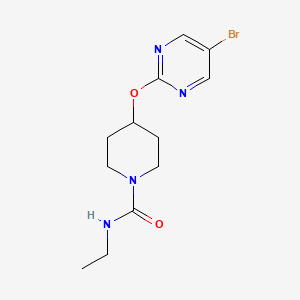
![1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-ethyl-1-[(2-methoxyphenyl)methyl]thiourea](/img/structure/B2867561.png)